5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound featuring indoline-2,3-dione as a core structure. The bromine and o-tolyloxypropyl groups attached to the indoline-2,3-dione scaffold give this compound unique chemical properties, which make it a subject of interest in various scientific research fields.
Scientific Research Applications
5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Used in the study of enzyme interactions and molecular pathways.
Medicine: Potential use in the design of pharmaceutical compounds due to its unique structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biologically vital properties, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:
O-tolyloxypropyl group attachment: Reaction with a reagent such as o-tolyloxypropyl chloride under basic conditions to attach the o-tolyloxypropyl group. Common reagents used in these reactions include bromine, o-tolyloxypropyl chloride, and suitable base catalysts. Typical solvents employed are dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Methods include:
Continuous flow synthesis: This method allows for consistent production by flowing reactants through a reactor continuously.
Batch synthesis: This traditional approach involves mixing reactants in a single batch and processing them through reaction stages sequentially.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions where the bromine or indoline groups are oxidized, leading to the formation of different oxides.
Reduction: Under specific conditions, the compound can be reduced, affecting the indoline-2,3-dione core.
Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Oxidized derivatives: These include various ketones and quinones derived from the core structure.
Reduced products: These are simpler indole derivatives where the indoline ring remains reduced.
Substituted compounds: These include compounds where bromine is replaced by other functional groups like hydroxyl or amino groups.
Comparison with Similar Compounds
Compared to other similar compounds, such as 5-Bromoindoline-2,3-dione and 1-(o-tolyloxy)propylindoline-2,3-dione, 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione stands out due to its unique bromine and o-tolyloxypropyl modifications
List of Similar Compounds
5-Bromoindoline-2,3-dione
1-(o-tolyloxy)propylindoline-2,3-dione
5-Bromo-1-(3-methoxypropyl)indoline-2,3-dione
This detailed analysis showcases the synthesis, reactions, applications, and unique aspects of this compound, highlighting its significance in scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASQMCOLDFGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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